molecular formula C11H11NO2S B8723000 Methyl 4-methyl-3-(pyrrol-1-yl)thiophene-2-carboxylate

Methyl 4-methyl-3-(pyrrol-1-yl)thiophene-2-carboxylate

Cat. No. B8723000
M. Wt: 221.28 g/mol
InChI Key: GFINFHUMZPIJEB-UHFFFAOYSA-N
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Patent
US05627203

Procedure details

43.8 g (0.292 mol) of 4-chloropyridine hydrochloride and 38.59 g (0.292 mol) of 2,5-dimethoxytetrahydrofuran are stirred for 10 minutes at room temperature in 600 ml of dioxane. 50 g (0.292 mol) of methyl 4-methyl-3-aminothiophene-2-carboxylate are added and the suspension is heated at reflux for 3 hours. The dioxane is removed under reduced pressure, and the residue is taken up in 1 liter of water and then extracted with 1 liter of diethyl ether. The ethereal phase is washed with water, decanted off, dried over magnesium sulfate, rendered colourless with animal charcoal and concentrated under reduced pressure to yield the title compound.
Name
4-chloropyridine hydrochloride
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
38.59 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=CN=[CH:5][CH:4]=1.COC1CCC(OC)O1.[CH3:18][C:19]1[C:20]([NH2:28])=[C:21]([C:24]([O:26][CH3:27])=[O:25])[S:22][CH:23]=1>O1CCOCC1>[CH3:18][C:19]1[C:20]([N:28]2[CH:5]=[CH:4][CH:3]=[CH:8]2)=[C:21]([C:24]([O:26][CH3:27])=[O:25])[S:22][CH:23]=1 |f:0.1|

Inputs

Step One
Name
4-chloropyridine hydrochloride
Quantity
43.8 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
38.59 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C(=C(SC1)C(=O)OC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The dioxane is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 liter of diethyl ether
WASH
Type
WASH
Details
The ethereal phase is washed with water
CUSTOM
Type
CUSTOM
Details
decanted off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(SC1)C(=O)OC)N1C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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